![molecular formula C10H9N3O B1304848 Quinoline-4-carbohydrazide CAS No. 29620-62-0](/img/structure/B1304848.png)
Quinoline-4-carbohydrazide
Overview
Description
Quinoline-4-carbohydrazide is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives with potential biological activities. The compound is characterized by the presence of a carbohydrazide functional group attached to the quinoline ring at the 4-position. This structural feature allows for further chemical modifications, leading to the creation of a diverse array of quinoline-based compounds with potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include domino processes, Lewis acid-mediated reactions, and cascade reactions. For instance, a domino process has been employed to synthesize quinoline-3-carboxylic acid ethyl esters, starting from arylmethyl azides . Similarly, a Lewis acid promoted oxonium ion driven carboamination of alkynes has been used to synthesize 4-alkoxy quinolines . Moreover, a rapid synthesis of quinoline-4-carboxylic acid derivatives has been achieved using indium(III) chloride and microwave activations, demonstrating the importance of Lewis acid catalysis and energy-efficient techniques in these syntheses .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and MS spectra. For example, novel quinoline-3-carbaldehyde hydrazones have been characterized by these methods, providing insights into their structural features . Additionally, X-ray crystallography has been used to determine the structure of a quinoline derivative, revealing the presence of a thione tautomeric form and extensive electron delocalization within the thiocarbohydrazone moiety .
Chemical Reactions Analysis
This compound derivatives can undergo a variety of chemical reactions, leading to the formation of compounds with potential biological activity. These reactions include cyclization to form triazoles and oxadiazoles, desulfurization, and the formation of Schiff bases . The reactivity of this compound allows for the synthesis of a wide range of compounds, including those with antimicrobial and antitubercular properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These properties can be studied through elemental analysis, IR, and UV spectral studies, which provide information on the tautomeric forms and the electronic environment of the functional groups . The antimicrobial and antitubercular activities of these compounds are significant, with some derivatives showing low minimum inhibitory concentrations (MIC) against various microorganisms, indicating their potential as future therapeutic agents .
Scientific Research Applications
Antimicrobial Potential
Synthesis and Antimicrobial Properties : Quinoline derivatives, including N’-(Alkanylidene)-2-propylquinoline-4-carbohydrazide, have been synthesized and evaluated for their antimicrobial properties. This research is significant in the development of new antibacterial agents, particularly against drug-resistant bacterial infections (Bello et al., 2017).
Antibacterial and Antitubercular Activities : Schiff bases of this compound derivatives have been synthesized and tested for antibacterial and antitubercular activities, showing significant effects against bacteria like S. aureus and E. faecalis (Bodke et al., 2017).
Drug Synthesis and Docking Applications
In Silico and In Vitro Studies : Quinoline derivatives have been synthesized and characterized for their potential in drug synthesis. This includes computational docking applications to study interactions with liver carcinoma cells and microorganisms (Ali et al., 2019).
Nonlinear Optical Properties : Research has been conducted on quinoline-based derivatives to explore their electronic and nonlinear optical (NLO) properties, which are vital in technological applications (Khalid et al., 2019).
Cancer Research
- Anticancer Activities and Mechanisms : Studies have examined quinoline and its analogs for their anticancer activities, focusing on the inhibition of various cancer drug targets. This includes the analysis of structure-activity relationships in the context of cancer drug development (Solomon & Lee, 2011).
Synthesis and Characterization
- Novel Synthesis Methods : Microwave-assisted synthesis has been used to create quinoline derivatives, offering advantages in reaction time and yield. This method has broad implications for the efficient synthesis of these compounds in research and pharmaceutical applications (Bhatt et al., 2015).
Mechanism of Action
Target of Action
Quinoline-4-carbohydrazide has been found to interact with various targets. For instance, it has shown good interaction with the crystal structure of Mycobacterium tuberculosis protein . It has also been suggested that it may act as an inhibitor of microbial DNA-gyrase .
Mode of Action
For instance, when interacting with the Mycobacterium tuberculosis protein, it may inhibit its function, thereby exerting its antimicrobial effects .
Biochemical Pathways
It is suggested that it may affect the pathways related to the function of its targets, such as the dna-gyrase in microbes
Pharmacokinetics
It is known that the compound fulfills admet characteristics in silico experiments . This suggests that it may have suitable bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with its targets. For example, by inhibiting the function of the Mycobacterium tuberculosis protein, it may exert antimicrobial effects
Safety and Hazards
Future Directions
Quinoline and its functionalized derivatives have been recognized as an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap region for potent new HDAC inhibitors .
properties
IUPAC Name |
quinoline-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWKEFDYIVVJHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388409 | |
Record name | quinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29620-62-0 | |
Record name | quinoline-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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